molecular formula C12H16S B106852 1,2,3,4,6,7,8,9-Octahydrodibenzothiophene CAS No. 15869-74-6

1,2,3,4,6,7,8,9-Octahydrodibenzothiophene

Cat. No. B106852
CAS RN: 15869-74-6
M. Wt: 192.32 g/mol
InChI Key: YVGLPSLTCJFUMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4,6,7,8,9-Octahydrodibenzothiophene (ODBT) is a cyclic compound with a sulfur atom and two benzene rings. It is widely used in various fields such as organic synthesis, material science, and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,2,3,4,6,7,8,9-Octahydrodibenzothiophene is not fully understood. However, it has been reported that 1,2,3,4,6,7,8,9-Octahydrodibenzothiophene exhibits anti-inflammatory and anticancer activities by inhibiting the activity of various enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
1,2,3,4,6,7,8,9-Octahydrodibenzothiophene has been reported to exhibit various biochemical and physiological effects, including anti-inflammatory, anticancer, and antimicrobial activities. It has also been reported to exhibit antioxidant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1,2,3,4,6,7,8,9-Octahydrodibenzothiophene in lab experiments is its high yield and low cost. However, the main limitation of using 1,2,3,4,6,7,8,9-Octahydrodibenzothiophene in lab experiments is its low solubility in water, which makes it difficult to dissolve in aqueous solutions.

Future Directions

There are several future directions for the study of 1,2,3,4,6,7,8,9-Octahydrodibenzothiophene. One of the future directions is the development of novel synthetic methods for the preparation of 1,2,3,4,6,7,8,9-Octahydrodibenzothiophene and its derivatives. Another future direction is the study of the mechanism of action of 1,2,3,4,6,7,8,9-Octahydrodibenzothiophene and its derivatives in various diseases, including cancer and inflammation. Additionally, the development of novel drug candidates based on 1,2,3,4,6,7,8,9-Octahydrodibenzothiophene and its derivatives for the treatment of various diseases is another future direction.

Synthesis Methods

1,2,3,4,6,7,8,9-Octahydrodibenzothiophene can be synthesized by various methods, including the reduction of dibenzothiophene using hydrogen and a catalyst, the hydrogenation of dibenzothiophene using Raney nickel, and the reaction of dibenzothiophene with hydrogen sulfide. Among these methods, the reduction of dibenzothiophene using hydrogen and a catalyst is the most commonly used method due to its high yield and low cost.

Scientific Research Applications

1,2,3,4,6,7,8,9-Octahydrodibenzothiophene has been extensively studied in various fields, including material science, organic synthesis, and pharmaceuticals. In material science, 1,2,3,4,6,7,8,9-Octahydrodibenzothiophene has been used as a building block for the synthesis of novel materials such as dendrimers and polymers. In organic synthesis, 1,2,3,4,6,7,8,9-Octahydrodibenzothiophene has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. In pharmaceuticals, 1,2,3,4,6,7,8,9-Octahydrodibenzothiophene has been studied as a potential drug candidate for the treatment of various diseases, including cancer and inflammation.

properties

IUPAC Name

1,2,3,4,6,7,8,9-octahydrodibenzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16S/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGLPSLTCJFUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60935965
Record name 1,2,3,4,6,7,8,9-Octahydrodibenzo[b,d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60935965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octahydrodibenzothiophene

CAS RN

15869-74-6
Record name Octahydrodibenzothiophene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101356
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3,4,6,7,8,9-Octahydrodibenzo[b,d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60935965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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